4-Ethoxy-1-naphthoic acid

Vue d'ensemble

Description

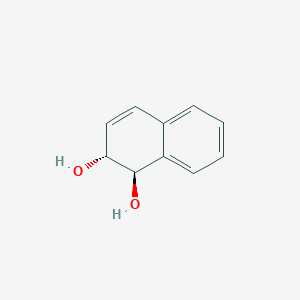

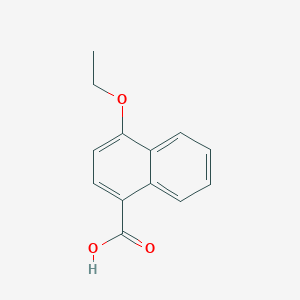

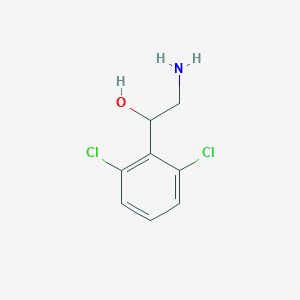

4-Ethoxy-1-naphthoic acid is a chemical compound with the molecular formula C13H12O3 . It has a molecular weight of 216.24 and is a white to off-white solid .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of oxalyl dichloride in dichloromethane at temperatures between 20 and 50°C . The reaction mixture is then condensed to afford 4-ethoxy-1-naphthalenecarbonyl chloride, which is added into a solution of 3-amino-2-pyridinecarboxylic acid and DIPEA in DMF at 0°C .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12O3/c1-2-16-12-8-7-11 (13 (14)15)9-5-3-4-6-10 (9)12/h3-8H,2H2,1H3, (H,14,15) . This indicates the presence of 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. For example, the addition of a hydride anion to an aldehyde or ketone gives an alkoxide anion, which on protonation yields the corresponding alcohol .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It has a molecular weight of 216.24 and a boiling point of approximately 447.8°C . The compound is soluble in water .Applications De Recherche Scientifique

Synthesis Techniques

4-Ethoxy-1-naphthoic acid, a derivative of naphthoic acid, has been explored in various synthesis techniques. For instance, research has delved into the carboxylation of hydroxyarens using metal alkyl carbonates, including the synthesis of hydroxynaphthoic acids. This method employs alkali metal salts of ethylcarbonic acid as a carboxylating reagent, presenting a new approach for synthesizing hydroxynaphthoic acids (Suerbaev et al., 2015).

Analytical Applications

In analytical chemistry, derivatives of naphthoic acid have been used as indicators or reagents. For example, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid has been used as a fluorescent indicator for the complexometric titration of calcium and magnesium (Clements et al., 1971).

Biological and Chemical Properties

The study of microbial-derived hydroxynaphthoic acids, like 1,4-Dihydroxy-2-naphthoic acid, has revealed their role as aryl hydrocarbon receptor agonists/antagonists. These compounds exhibit anti-inflammatory activity and are important in understanding receptor-ligand interactions (Cheng et al., 2017). Additionally, 1-Hydroxy-4-sulpho-2-naphthoic acid has been proposed as a spectrophotometric reagent for iron determination, showcasing its utility in quantifying metal ions (Lajunen & Aitta, 1981).

Material Science and Liquid Crystal Research

In material science, derivatives of naphthoic acid have been explored for their properties in liquid crystalline materials. For example, compounds containing 6-alkoxy 2-naphthoic acid and Schiff base-ester show interesting mesomorphic behavior and are significant for developing novel liquid crystalline compounds (Thaker et al., 2012).

Photoreactivity and Polymer Science

The photo-Fries rearrangement of aromatic esters containing the naphthyl chromophore has been investigated for its potential in creating high-refractive-index polymers, which are valuable in optical applications like waveguiding and diffractive optics (Höfler et al., 2008).

Anticancer Research

In medical research, the synthesis of naphthoquinones, derived from 1,4-dihydroxy-2-naphthoic acid, has shown promising anticancer properties. These compounds exhibit cytotoxic activity against various cancer cell lines, highlighting their potential as therapeutic agents (Dang Thi et al., 2015).

Safety and Hazards

4-Ethoxy-1-naphthoic acid is classified as a warning substance according to the GHS07 pictogram . It may cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The specific molecular and cellular effects of 4-Ethoxy-1-naphthoic acid’s action are currently unknown

Propriétés

IUPAC Name |

4-ethoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKDTARDWHVNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411735 | |

| Record name | 4-ethoxynaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-24-1 | |

| Record name | 4-ethoxynaphthalene-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)